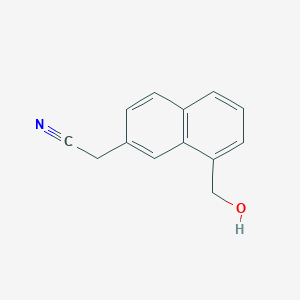

8-(Hydroxymethyl)naphthalene-2-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

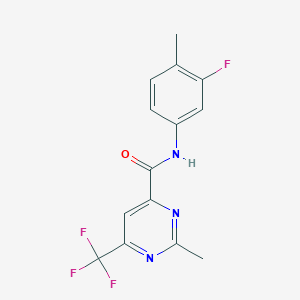

8-(Hydroxymethyl)naphthalene-2-acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HMANA and has a molecular formula of C13H11NO.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs):

- In the field of OLEDs, organotin compounds derived from Schiff bases have been synthesized. These compounds, which involve reactions with naphthalene derivatives in acetonitrile, are relevant for the development of OLEDs. For example, the synthesis of compounds like (((E)-12-nitro-8,8-diphenylbenzo[d]naphtho[1,2-h][1,3,6,2]dioxazastannonine) has been achieved, showing potential for electroluminescence properties in diodes (García-López et al., 2014).

Photocatalysis:

- Naphthalene derivatives have been studied in photocatalytic reactions using TiO2 photocatalysts. These studies often involve mixed solutions of acetonitrile and water, exploring the production of dihydroxynaphthalene compounds (Jia et al., 1999).

Chromatography and Fluorescence Detection:

- In chromatography, naphthalene compounds in acetonitrile have been used for the selective determination of toxic chemicals at residue levels. These studies often involve exploring the chromatographic and fluorescence detection properties of various naphthalene-based compounds (Krause, 1983).

Chemical Synthesis and Modification:

- Chemical modifications and syntheses involving naphthalene derivatives are common. For instance, the synthesis of 1,2-naphthoquinomethane acetonitriles in water demonstrates the versatility of these compounds in chemical reactions (Villemin et al., 2010).

Atmospheric Chemistry:

- The reactions of naphthalene and its derivatives with hydroxyl radicals in the gas phase have been extensively studied to understand atmospheric chemistry. These studies contribute to our knowledge of air pollution and the transformation of polycyclic aromatic hydrocarbons in the atmosphere (Bunce et al., 1997).

Photophysical Properties:

- Investigations into the photophysical properties of naphthalene-like compounds in various solvents, including acetonitrile, have been conducted. These studies often focus on the formation of radical cations and the efficiency of singlet oxygen formation (Martínez & Scaiano, 1998).

properties

IUPAC Name |

2-[8-(hydroxymethyl)naphthalen-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-7-6-10-4-5-11-2-1-3-12(9-15)13(11)8-10/h1-5,8,15H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPHCUSZZVTHEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B2566077.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B2566080.png)

![3-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566082.png)

![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2566092.png)

![2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566093.png)

![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)